molecular formula C8H9NO2 B1295739 3-Pyridinepropionic acid CAS No. 3724-19-4

3-Pyridinepropionic acid

Cat. No.: B1295739
CAS No.: 3724-19-4
M. Wt: 151.16 g/mol
InChI Key: WDGXIUUWINKTGP-UHFFFAOYSA-N
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Description

3-Pyridinepropionic acid: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of pyridine, where a propionic acid group is attached to the third position of the pyridine ring. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

3-Pyridinepropionic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various metal ions such as silver (Ag), copper (Cu), and zinc (Zn) to form coordination polymers . These interactions are crucial for the formation of stable complexes that can be used in various applications, including fluorescence enhancement in sol-gels . The compound’s ability to chelate rare-earth ions like europium (Eu) and terbium (Tb) further highlights its importance in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with various biomolecules, including enzymes and proteins. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in forming coordination polymers can affect the cellular uptake and distribution of metal ions, thereby influencing cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a bidentate chelating agent, forming stable complexes with metal ions. These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to enhance fluorescence in sol-gels is also attributed to its molecular interactions with rare-earth ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable coordination polymers, which maintain their structure and function over extended periods . The degradation of these polymers can lead to changes in their biochemical properties and interactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing fluorescence in sol-gels. At higher doses, it can cause toxic or adverse effects, including irritation to the respiratory system and skin . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It participates in the formation of coordination polymers, which can influence metabolic flux and metabolite levels . The compound’s interactions with metal ions also play a role in its metabolic pathways, affecting the overall biochemical processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The ability of this compound to form stable complexes with metal ions also influences its transport and distribution within biological systems .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or the endoplasmic reticulum . These localizations are essential for the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyridinepropionic acid can be synthesized through several methods. One common method involves the reduction of 3-pyridineacrylic acid. The reaction typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. The reaction proceeds as follows:

3-Pyridineacrylic acid+H2Pd/C3-Pyridinepropionic acid\text{3-Pyridineacrylic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 3-Pyridineacrylic acid+H2​Pd/C​3-Pyridinepropionic acid

Another method involves the hydrolysis of 3-pyridinepropionitrile. This reaction is carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions:

3-Pyridinepropionitrile+H2OHCl3-Pyridinepropionic acid+NH3\text{3-Pyridinepropionitrile} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{this compound} + \text{NH}_3 3-Pyridinepropionitrile+H2​OHCl​3-Pyridinepropionic acid+NH3​

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-pyridineacrylic acid. The process involves the use of a palladium on carbon catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction is efficient and yields high purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinepropionic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol group.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-pyridinepropanol.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Pyridinepropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand to form coordination polymers with metals such as silver, copper, and zinc. These coordination polymers have unique structural and luminescent properties.

    Biology: It serves as a chelating agent for rare-earth ions like europium and terbium, enhancing fluorescence in biological assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: It is used in the synthesis of various organic compounds and materials, including polymers and catalysts.

Comparison with Similar Compounds

3-Pyridinepropionic acid can be compared with other similar compounds, such as:

    2-Pyridinepropionic acid: The propionic acid group is attached to the second position of the pyridine ring. It has different coordination properties and reactivity compared to this compound.

    3-Pyridylacetic acid: The carboxylic acid group is directly attached to the pyridine ring without the propionic chain. It has different solubility and reactivity.

    4-Pyridinepropionic acid: The propionic acid group is attached to the fourth position of the pyridine ring. It has different steric and electronic properties.

The uniqueness of this compound lies in its specific position of the propionic acid group, which influences its coordination behavior and reactivity, making it suitable for specific applications in coordination chemistry and material science.

Properties

IUPAC Name

3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGXIUUWINKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293459
Record name 3-Pyridinepropionic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-19-4
Record name 3-Pyridinepropanoic acid
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Record name 3-Pyridinepropanoic acid
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Record name 3-Pyridinepropionic acid
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Record name 3-(pyridin-3-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 3 g (20 mmol) of 3-(3-pyridinyl)acrylic acid and 0.3 g of 10% palladium on carbon in 150 ml of ethyl acetate was shaken under 4 atmospheres of hydrogen for 24 h. After filtration, the resulting solution was concentrated in vacuo to provide the desired compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g of 3-(3-pyridyl)acrylic acid, 0.4 g of 10% palladium on activated carbon, 150 ml of methanol, and 50 ml of dimethylformamide is hydrogenated at room temperature and atmospheric pressure. After removal of the catalyst by filtration, the filtrate is concentrated to give 5.1 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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